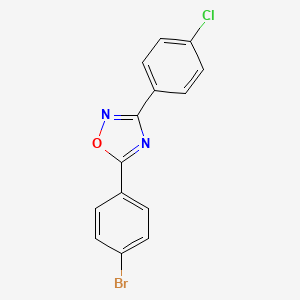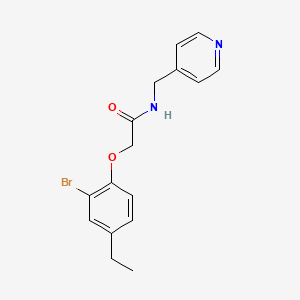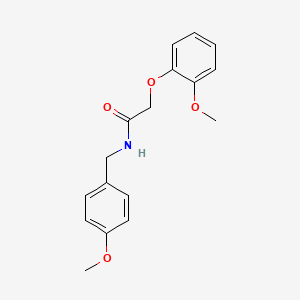![molecular formula C19H21NO2S B5726148 4-({4-[(3-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5726148.png)
4-({4-[(3-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({4-[(3-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a member of the morpholine family and is commonly referred to as MBCTM. It has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its potential applications in various fields.
Mechanism of Action
The mechanism of action of MBCTM involves its ability to bind to specific biological molecules and produce a fluorescent signal. This binding is mediated by the carbonothioyl group, which interacts with the target molecule through a thiol group. The resulting fluorescent signal can be used to detect and quantify the target molecule.
Biochemical and Physiological Effects:
MBCTM has been shown to have minimal biochemical and physiological effects, making it an ideal probe for biological studies. It is non-toxic and does not interfere with cellular processes, making it an excellent tool for studying biological systems.
Advantages and Limitations for Lab Experiments
One of the primary advantages of MBCTM is its high selectivity and sensitivity for biological molecules. It can detect even low concentrations of target molecules, making it an ideal tool for studying complex biological systems. However, one of the limitations of MBCTM is its relatively high cost and the need for specialized equipment for its detection.
Future Directions
There are several future directions for the study of MBCTM. One potential area of interest is its use in developing new diagnostic tools for various diseases. It can also be used to study the interactions between biological molecules and develop new therapeutic agents. Additionally, further research is needed to optimize the synthesis and detection methods for MBCTM to make it more accessible for widespread use in scientific research.
Synthesis Methods
The synthesis of 4-({4-[(3-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine involves the reaction of 3-methylbenzyl alcohol, 4-bromophenyl isothiocyanate, and morpholine in the presence of a base catalyst such as triethylamine. The reaction results in the formation of the desired compound, which can be purified using various methods such as column chromatography.
Scientific Research Applications
MBCTM has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a fluorescent probe for the detection of biological molecules such as proteins and nucleic acids. It has also been studied for its potential applications in drug discovery, where it can be used to identify new drug targets and develop new therapeutic agents.
properties
IUPAC Name |
[4-[(3-methylphenyl)methoxy]phenyl]-morpholin-4-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c1-15-3-2-4-16(13-15)14-22-18-7-5-17(6-8-18)19(23)20-9-11-21-12-10-20/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKDPVPPARMMPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=S)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3,4-dimethoxyphenyl)-1-[(3-isobutoxy-4-methoxybenzylidene)amino]prolinamide](/img/structure/B5726083.png)
![7-benzyl-8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5726086.png)


![2-methoxy-4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5726114.png)



![methyl 4-{2-[(2-fluorophenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5726161.png)

![N-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B5726175.png)